2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
Overview
Description
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a hydroxyamino group attached to a cyclohexanone ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride typically involves the reaction of nitromethane with dilute hydrochloric acid and water under reflux conditions. The mixture is then subjected to vacuum concentration, crystallization, and purification to obtain high-quality hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride. This process is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine hydrochloride: A related compound with similar chemical properties and reactivity.
Hydroxycarbamide: Known for its use in medicinal chemistry and therapeutic applications.
Hydroxyurea: Another compound with significant biological activity and medical applications
Uniqueness
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(hydroxyamino)-2-methylcyclohexan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8-10)5-3-2-4-6(7)9;/h8,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWAUACUUBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383588 | |
Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-62-6 | |
Record name | Cyclohexanone, 2-(hydroxyamino)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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